1-(3,5-Dichlorophenyl)cyclopropanemethanamine
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Overview
Description
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the hydrogenation of 2-t-butylamino-4’-amino-3’,5’-dichloroacetophenone hydrochloride using a platinum catalyst in methanol .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3,5-Dichlorophenyl)cyclopropanemethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a 3,5-dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
[1-(3,5-dichlorophenyl)cyclopropyl]methanamine: This is another compound with a similar structure and is used in various research applications.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
[1-(3,5-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2,6,13H2 |
InChI Key |
INJGOQSDUYRJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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